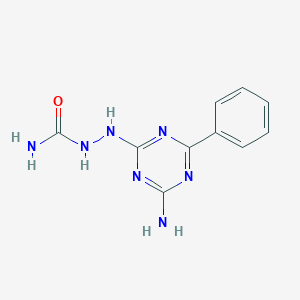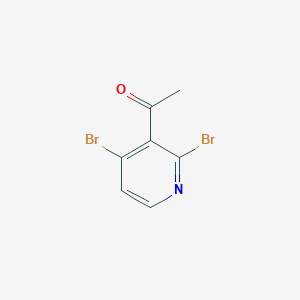
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one is a quinazoline derivative. Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring
准备方法
The synthesis of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The substituted aniline undergoes cyclization with the trifluoromethyl ketone under acidic or basic conditions to form the quinazoline core.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at the available positions on the quinazoline ring. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines.
科学研究应用
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
相似化合物的比较
8-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one can be compared with other quinazoline derivatives:
Similar Compounds: Examples include 4-chloroquinazoline, 2-aminoquinazoline, and 6-methylquinazoline.
Uniqueness: The presence of the trifluoromethyl group at the 4th position and the methyl group at the 8th position imparts unique chemical and biological properties to this compound, distinguishing it from other quinazoline derivatives.
属性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
8-methyl-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI 键 |
ZDECCCPDRJFQBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=C(NC(=O)N=C12)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


